Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a difluorophenyl group and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from commercially available starting materials such as 8-methoxyquinoline.
Formation of the Amino Group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
Uniqueness
Ethyl 4-[(3,4-difluorophenyl)amino]-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H16F2N2O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
ethyl 4-(3,4-difluoroanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16F2N2O3/c1-3-26-19(24)13-10-22-18-12(5-4-6-16(18)25-2)17(13)23-11-7-8-14(20)15(21)9-11/h4-10H,3H2,1-2H3,(H,22,23) |
InChI Key |
GNPIVVFIHVAVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)F)F)C=CC=C2OC |
Origin of Product |
United States |
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